N-(1-Methoxy-2-phenylethyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
4561-36-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(1-methoxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13) |
InChI Key |
DVKUUBLJWTXPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1 Methoxy 2 Phenylethyl Acetamide
General Principles of Amide Bond Formation and C-N Coupling Reactions
The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com This condensation reaction typically involves the coupling of a carboxylic acid and an amine. hepatochem.com However, the direct reaction is unfavorable under ambient conditions as it requires high temperatures to eliminate a molecule of water, which can be detrimental to sensitive substrates. luxembourg-bio.com Therefore, the carboxylic acid component is usually "activated" by converting its hydroxyl group into a better leaving group. luxembourg-bio.comhepatochem.com
Common methods for this activation include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. luxembourg-bio.com Other strategies involve converting the carboxylic acid into more reactive species like acid halides, azides, or anhydrides. hepatochem.com
Beyond traditional coupling reagents, C-N cross-coupling reactions have emerged as powerful tools for amide synthesis. These reactions, often catalyzed by transition metals like palladium or copper, can form amide bonds from precursors such as esters and anilines. semanticscholar.org Ruthenium-catalyzed systems have also been developed for the direct coupling of alcohols and amines, liberating dihydrogen as the only byproduct in a highly atom-economical process. organic-chemistry.org These methods offer alternative pathways that can sometimes provide greater functional group tolerance and milder reaction conditions compared to classical approaches.
Enantioselective Synthesis Strategies for N-(1-Methoxy-2-phenylethyl)acetamide
Achieving the synthesis of a single enantiomer of this compound is critical, and this is accomplished through enantioselective synthesis. Among the various strategies, Dynamic Kinetic Resolution (DKR) stands out as a particularly efficient method.
Dynamic Kinetic Resolution is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process overcomes the 50% maximum yield limitation of standard kinetic resolution by integrating an in situ racemization of the slower-reacting enantiomer. nih.govrsc.org For DKR to be successful, several conditions must be met: the kinetic resolution must be highly selective and irreversible, and the rate of racemization must be significantly faster than the rate of reaction of the slow-reacting enantiomer. This chemoenzymatic approach often combines the high stereoselectivity of an enzyme for the resolution step with the efficiency of a metal complex for the racemization step. rsc.org
The core of a successful DKR is the continuous racemization of the substrate, which allows the enzyme to act on the entire starting material pool. For amines and alcohols, this is frequently achieved using transition metal catalysts. researchgate.net The mechanism for racemization often involves a reversible oxidation/reduction cycle. In the case of ruthenium-catalyzed racemization of alcohols, a ruthenium hydride species is considered a key intermediate. nih.gov For amines, the racemization can be promoted by catalysts that facilitate a dehydrogenation/hydrogenation sequence. This process typically involves the metal complex abstracting a hydrogen atom from the carbon bearing the amino group, forming an achiral imine intermediate, which is then re-hydrogenated non-selectively to regenerate the racemic amine. researchgate.net This ensures that the enzyme always has a supply of its preferred enantiomer.
The enzymatic component of the DKR is responsible for the kinetic resolution. Lipase (B570770) B from Candida antarctica (CALB) is one of the most widely used biocatalysts for this purpose due to its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. researchgate.netscispace.com It is often used in an immobilized form, commercially known as Novozym 435, which enhances its stability and reusability. mdpi.com In the context of synthesizing this compound, CALB selectively catalyzes the acylation of one enantiomer of the precursor amine, (±)-1-methoxy-2-phenylethylamine. nih.govnih.gov This enzymatic acylation is highly specific, leading to the formation of the desired amide in high enantiomeric excess. researchgate.net
Transition metal complexes are crucial for the in situ racemization of the unreacted amine enantiomer. While various metals have been explored, ruthenium-based complexes have proven to be particularly effective and are compatible with enzymatic catalysts under DKR conditions. researchgate.netresearchgate.net Complexes such as Shvo's catalyst and other half-sandwich ruthenium complexes are active for the racemization of both alcohols and amines. researchgate.netrsc.org These catalysts operate under conditions that are mild enough not to denature the accompanying enzyme, allowing both catalytic cycles—enzymatic resolution and metal-catalyzed racemization—to occur concurrently in one pot. nih.govresearchgate.net The choice of the specific ruthenium complex can influence the reaction efficiency, with newer catalysts being developed to improve stability and activity at lower temperatures. nih.govresearchgate.net
The choice of the acyl donor is a critical parameter in DKR as it can significantly impact the reaction's efficiency, yield, and enantioselectivity. A comparative study on the DKR of (±)-1-phenylethylamine, a close analogue to the precursor of the target molecule, highlights these differences. nih.govresearchgate.net While isopropyl acetate (B1210297) is an inexpensive and readily available acyl donor, its use can sometimes necessitate higher catalyst loadings and longer reaction times. acs.org
In contrast, alkyl methoxyacetates, such as ethyl methoxyacetate (B1198184) and methyl methoxyacetate, have been shown to be more efficient acyl donors in this system. nih.gov Their use allows for a significant reduction in the required loading of both the ruthenium catalyst and the lipase, while still achieving high yields and excellent enantiomeric excess (ee) in shorter reaction times. nih.govresearchgate.net This increased efficiency is a key factor in developing scalable and economically viable synthetic processes.
| Acyl Donor | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ru-Catalyst Loading (mol %) |
|---|---|---|---|---|
| Isopropyl Acetate | 72 | 88 | 97 | 2.5 |
| Ethyl Methoxyacetate | 48 | 93 | 97 | 1.0 |
| Methyl Methoxyacetate | 48 | 90 | 97 | 1.0 |
The data clearly demonstrates that alkyl methoxyacetates enable the use of lower catalyst loadings to achieve comparable, if not superior, results to isopropyl acetate. nih.govresearchgate.net For large-scale applications, reducing the amount of expensive ruthenium catalyst is a significant advantage. nih.gov
| Acyl Donor | Ru-Catalyst Loading (mol %) | CALB per mmol amine (mg) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl Methoxyacetate | 1.25 | 7.6 | 83 | 98 |
Further optimization shows that with methyl methoxyacetate as the acyl donor, the catalyst loading could be successfully decreased to 1.25 mol% on a multigram scale, affording the desired (R)-amide product in good yield and with 98% ee. nih.gov This highlights the critical role of the acyl donor in fine-tuning the DKR process for efficiency and scalability.
Alternative Asymmetric Catalysis Approaches for Chiral Amide Formation
The formation of the amide bond in a stereocontrolled manner is the key challenge in synthesizing chiral amides like this compound. Modern asymmetric catalysis offers several powerful alternatives to classical resolution methods, aiming to directly generate the desired enantiomer with high selectivity.
Enzymatic Catalysis: Biocatalysis, particularly the use of enzymes like lipases, provides a highly selective method for the acylation of amines. researchgate.netlibretexts.org In a process known as kinetic resolution, an enzyme can selectively acylate one enantiomer of a racemic amine, leaving the other unreacted. libretexts.org For instance, lipases such as Candida antarctica lipase B (CALB) are widely used under anhydrous conditions to catalyze amidation reactions between a carboxylic acid (or an activated ester) and an amine. nih.gov This approach is valued for its exceptional enantioselectivity under mild reaction conditions, which minimizes the risk of racemization. researchgate.net
Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are instrumental in a wide array of asymmetric transformations. For the synthesis of chiral amines and their derivatives, methods like palladium-catalyzed enantioselective C-H arylation have been developed. nih.gov While often applied to the synthesis of the amine precursor, these powerful techniques can create the chiral center that is then carried through to the final amide. The design of modular chiral ligands allows for the fine-tuning of the catalyst to achieve high activity and selectivity for specific substrates. acs.org
Organocatalysis: In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful metal-free alternative. acs.org Chiral amines and their derivatives can function as nucleophilic catalysts in acylation reactions. acs.org These catalysts can activate substrates in a way that allows for a highly enantioselective transformation, avoiding the cost and potential toxicity associated with heavy metals.
Regardless of the catalytic system, the use of racemization-free coupling reagents is crucial to preserve the stereochemical integrity of the reactants during amide bond formation. rsc.org
Optimization of Synthetic Parameters for this compound Production
Achieving optimal yield and enantiomeric purity in the synthesis of this compound requires meticulous control over various reaction parameters. The interplay between temperature, solvent, catalyst concentration, and reactant stoichiometry is critical to the success of the synthesis. While specific optimization data for this exact molecule is not extensively published, general principles of amidation reaction optimization provide a clear framework for process development.
Reaction temperature is a critical variable that directly influences the rate of reaction. Generally, higher temperatures accelerate the amidation process; however, they can also lead to an increase in side reactions or potential racemization of the chiral center, thereby reducing the enantiomeric excess of the product. researchgate.netacs.org Finding the optimal temperature is a balance between achieving a reasonable reaction time and preserving the stereochemical integrity of the product. analis.com.my
The choice of solvent is equally important. The solvent must effectively dissolve the reactants and catalyst, but it can also play a direct role in the reaction mechanism. nih.gov Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are commonly used for amidation reactions. analis.com.myrsc.org The polarity and coordinating ability of the solvent can affect catalyst activity and stability, as well as the transition state energy of the stereodetermining step. Recent research also explores the use of bio-based solvents like Cyrene™ to develop more sustainable and less toxic protocols. rsc.org
The following interactive table illustrates a hypothetical optimization study for an asymmetric amidation, demonstrating how yield and enantiomeric excess (e.e.) might vary with changes in temperature and solvent.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Dichloromethane (DCM) | 0 | 65 | 98 |
| 2 | Dichloromethane (DCM) | 25 (Room Temp.) | 85 | 95 |
| 3 | Dichloromethane (DCM) | 40 | 92 | 88 |
| 4 | Tetrahydrofuran (THF) | 25 (Room Temp.) | 90 | 97 |
| 5 | Tetrahydrofuran (THF) | 60 | 95 | 91 |
| 6 | Toluene | 25 (Room Temp.) | 70 | 96 |
| 7 | Toluene | 80 | 88 | 85 |
Note: This data is illustrative and represents typical trends observed in the optimization of asymmetric reactions.
The amount of catalyst used, or catalyst loading, is a key consideration for both efficiency and economic viability. While a higher catalyst loading may increase the reaction rate, it also increases costs and can complicate purification by introducing higher levels of catalyst-derived impurities. mdpi.com The goal is to identify the lowest possible catalyst loading that provides a high conversion within a practical timeframe without compromising selectivity. nih.gov
Substrate stoichiometry—the molar ratio of the amine (1-methoxy-2-phenylethylamine) to the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)—must also be carefully controlled. Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can lead to waste and the formation of byproducts, making purification more difficult. analis.com.myresearchgate.net In catalytic asymmetric reactions, the ratio of the substrate to the chiral ligand can also be a critical parameter to optimize.
The interactive table below provides a representative example of how catalyst loading and substrate ratios can be optimized.
| Entry | Amine:Acylating Agent Ratio | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | 1:1 | 5.0 | 75 | 96 |
| 2 | 1:1.2 | 5.0 | 91 | 96 |
| 3 | 1.2:1 | 5.0 | 82 | 95 |
| 4 | 1:1.2 | 2.0 | 88 | 96 |
| 5 | 1:1.2 | 1.0 | 85 | 95 |
| 6 | 1:1.2 | 0.5 | 72 | 95 |
Note: This data is illustrative and represents typical trends observed in the optimization of asymmetric reactions.
Sophisticated Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, one can deduce the connectivity of atoms and even infer three-dimensional spatial arrangements.
A hypothetical ¹H NMR spectrum of N-(1-Methoxy-2-phenylethyl)acetamide would be expected to show distinct signals for each unique proton environment. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
Phenyl Group Protons: A complex multiplet would be expected in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring.
Amide Proton (N-H): A signal, often broad, would appear for the amide proton. Its chemical shift is variable and dependent on solvent and concentration but typically falls in the δ 5.5-8.5 ppm range.
Methine Proton (CH-O): The proton on the carbon bearing the methoxy (B1213986) and amide groups would likely appear as a multiplet, influenced by coupling to the adjacent methylene (B1212753) protons and the amide proton.
Methoxy Group Protons (O-CH₃): A sharp singlet corresponding to the three protons of the methoxy group would be expected, typically in the δ 3.2-3.6 ppm region.
Methylene Protons (CH₂-Ph): The two protons adjacent to the phenyl group would likely appear as a multiplet due to coupling with the neighboring methine proton.
Acetamide (B32628) Methyl Protons (CO-CH₃): A singlet for the three methyl protons of the acetamide group would be anticipated, usually in the δ 1.9-2.2 ppm range.
A data table summarizing these expected signals would be constructed, detailing the chemical shift, multiplicity, coupling constants (J), and integration for each proton.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, expected in the δ 169-172 ppm region.
Aromatic Carbons: Signals for the six carbons of the phenyl ring would appear in the δ 125-140 ppm range. The carbon attached to the ethyl group (ipso-carbon) would have a distinct shift from the ortho, meta, and para carbons.
Methine Carbon (CH-O): The carbon atom bonded to both the oxygen of the methoxy group and the nitrogen of the amide would be found in the δ 70-85 ppm range.
Methoxy Carbon (O-CH₃): The carbon of the methoxy group would likely appear around δ 55-60 ppm.
Methylene Carbon (CH₂-Ph): The benzylic carbon would be expected in the δ 35-45 ppm range.
Acetamide Methyl Carbon (CO-CH₃): The methyl carbon of the acetyl group would show a signal in the δ 20-25 ppm range.
A table of these predicted ¹³C NMR chemical shifts would be provided for a complete structural assignment.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would confirm the connectivity between the methine proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic fingerprint of the compound.
An IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretching of the secondary amide.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the amide carbonyl stretch.
N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, would be expected around 1550 cm⁻¹.
C-O Stretch: A distinct band in the 1075-1150 cm⁻¹ region would correspond to the C-O stretching of the methoxy ether group.
A data table would be generated to list these key vibrational frequencies and their corresponding functional group assignments.
While IR spectroscopy is primarily used for functional group identification, subtle shifts in the positions and shapes of absorption bands, particularly the Amide I and II bands, can sometimes provide insights into the molecule's conformational state and any intermolecular interactions, such as hydrogen bonding. A detailed analysis, often supported by computational modeling, would be required to extract such conformational information from the vibrational spectra. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the phenyl ring and the carbon backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.
For this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. This value is a critical parameter for confirming the compound's identity in a sample. The exact mass, as determined by HRMS, serves as a definitive piece of evidence for the compound's elemental formula, confirming the presence of 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Based on its molecular formula, the expected monoisotopic mass for this compound is 193.1103 g/mol . chemspider.comepa.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure would confirm the elemental composition with high confidence.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
Analysis of the fragmentation patterns in the mass spectrum offers further structural confirmation. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, a predicted pattern can be deduced based on its structure. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the nitrogen atom of the amide.
Cleavage of the C-C bond between the methoxy-bearing carbon and the phenyl-bearing carbon (a benzylic cleavage).
Loss of the methoxy group (-OCH₃) or acetyl group (-COCH₃).
Formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylmethyl moiety.
Optical Spectroscopic Methods for Stereochemical Characterization
As this compound possesses a chiral center at the carbon atom bonded to the methoxy and acetamido groups, it exists as a pair of enantiomers, (R)- and (S)-. Optical spectroscopic methods are crucial for identifying and differentiating these stereoisomers.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation ([α]D) is a characteristic physical property for a chiral compound under defined conditions (e.g., temperature, solvent, and concentration).
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule. By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations for a specific enantiomer (e.g., the R-configuration), the absolute configuration of the synthesized compound can be unambiguously assigned.
While specific CD data for this compound is not published, data for the closely related analogue, (S)-phenylethylamine acetamide, shows a broad positive Cotton effect in the 250-290 nm region. This suggests that the phenyl chromophore in a chiral environment gives rise to a distinct CD signal that can be used for stereochemical elucidation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry (if a suitable heavy atom is present or anomalous dispersion is used).
Although a crystal structure for this compound has not been reported in the surveyed literature, the technique would provide unparalleled detail about its solid-state conformation.
A crystallographic study begins with the determination of the crystal system and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. These parameters (a, b, c, α, β, γ) define the size and shape of the unit cell.
For illustrative purposes, the crystal structure of a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, was determined by X-ray diffraction. nih.gov This analysis revealed its crystal system and unit cell parameters, providing a template for the type of data that would be obtained for this compound.
Table 2: Example Crystallographic Data for the Related Compound N-(4-Methoxy-2-nitrophenyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 14.8713 (7) Å |
| b | 3.9563 (2) Å |
| c | 17.2057 (9) Å |
| α | 90° |
| β | 114.051 (3)° |
| γ | 90° |
Should single crystals of this compound be grown, a similar analysis would yield its unique crystal system and unit cell parameters, providing the foundation for a complete structural solution. This would reveal the molecule's solid-state conformation, including the torsion angles of the side chain, and detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govnih.gov
Detailed Structural and Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Research
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically detailing the sophisticated spectroscopic characterization and structural elucidation of the chemical compound this compound. Despite extensive queries for data related to its crystal structure, intramolecular torsion angles, intermolecular interactions, and Hirshfeld surface analysis, no specific studies providing this information for the requested compound could be located.
The user's request stipulated a detailed article focusing solely on this compound, structured around a precise outline that included in-depth analysis of its three-dimensional structure and intermolecular contacts. This required access to crystallographic data, which is foundational for determining:
Intramolecular Torsion Angles and Conformations: The precise spatial arrangement of atoms and functional groups within the molecule.
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding, π-π stacking, and C-H···O interactions, that govern how molecules pack together in a solid state.
Hirshfeld Surface Analysis: A quantitative method to visualize and analyze the intermolecular contacts in a crystal structure.
While research exists for structurally related compounds, such as isomers like N-(2-methoxyphenyl)acetamide, the strict requirement to focus exclusively on this compound prevents the use of this data. The unique positioning of the methoxy and phenyl groups in the target compound would lead to distinct torsion angles, conformational preferences, and intermolecular interaction patterns that cannot be accurately inferred from its isomers.
Consequently, without primary crystallographic or advanced spectroscopic research on this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The specific data required to populate the outlined sections on structural elucidation and intermolecular forces is not present in the accessible scientific domain.
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These calculations provide detailed information about electron distribution, molecular orbital energies, and optimized geometries. For a molecule such as this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to elucidate its electronic structure and geometry. elixirpublishers.commdpi.com
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density. A widely used functional within this framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches. nih.govresearchgate.neteurjchem.com This hybrid functional is frequently used for geometry optimization and electronic property calculations of organic molecules, including various acetamide derivatives. eurjchem.comresearchgate.netnih.gov
The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. elixirpublishers.commdpi.com While computationally more demanding than semi-empirical methods and sometimes less accurate than modern DFT functionals for certain properties, HF is crucial for providing a qualitative understanding of molecular orbitals and serves as a starting point for more advanced calculations. elixirpublishers.com Comparing results from both DFT/B3LYP and HF methods can offer a comprehensive view of the electronic landscape of this compound.
The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. mdpi.com For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets are commonly utilized.
For instance, the 6-311G(d,p) and 6-311++G(d,p) basis sets are frequently paired with DFT calculations for acetamide-like structures. nih.govresearchgate.neteurjchem.commdpi.com The "6-311G" part indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions. The "++" in 6-311++G(d,p) indicates the further addition of diffuse functions, which are important for describing systems with lone pairs or anions. The selection of a basis set represents a compromise between desired accuracy and available computational resources. mdpi.com
Table 1: Common Methodologies for Quantum Chemical Calculations
| Methodology | Description | Common Basis Sets |
|---|---|---|
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the electron-electron interaction. | 6-31G(d), 6-311G(d,p) |
| Density Functional Theory (DFT) | A method that uses electron density to calculate the system's energy. Functionals like B3LYP are widely used. | 6-311G(d,p), 6-311++G(d,p) |
Molecular Geometry Optimization and Conformational Space Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are employed to explore this landscape, identify stable conformers, and understand the energetic barriers between them. researchgate.netnih.gov
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, multiple energy minima, each representing a stable conformer, may exist. nih.govresearchgate.net Theoretical calculations, for example at the B3LYP/6-311++G(d,p) level, can be used to perform a systematic conformational search. nih.govresearchgate.net This process involves rotating the molecule around its single bonds and performing energy calculations for each orientation to locate the most stable, low-energy structures. The relative energies of these conformers determine their population at a given temperature. Studies on similar acetamides have shown the existence of multiple stable conformers, such as gauche and cis forms, in the gas phase. nih.govresearchgate.net
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Conformer A (Global Minimum) | 0.00 | The most stable geometric arrangement. |
| Conformer B | 1.25 | A slightly higher energy conformer. |
| Conformer C | 2.10 | Another accessible low-energy conformer. |
The geometry of different conformers is best described by their torsion (dihedral) angles. For this compound, key torsion angles would include those around the C-N amide bond and the bonds connecting the ethyl chain to the phenyl ring and the methoxy group. X-ray crystallography studies on related methoxy-substituted acetanilides show that the amide and methoxy groups are often twisted out of the plane of the phenyl ring. For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted out of the phenyl plane by a dihedral angle of 47.24(6)°, while the C-C-O-C torsion angle of the methoxy group is 3.3(2)°. nih.gov Similar deviations from planarity are expected in this compound.
Furthermore, computational studies can determine the energy barriers to rotation around these bonds. rsc.org Calculating the energy profile as a function of a specific torsion angle reveals the transition states that separate the stable conformers and the energy required to interconvert between them.
Table 3: Key Torsion Angles for Characterizing Molecular Conformation
| Torsion Angle | Atoms Involved | Significance |
|---|---|---|
| ω (Amide Bond) | O=C-N-C | Determines the planarity and configuration (cis/trans) of the amide group. |
| φ (Phi) | C-N-Cα-C | Describes the rotation around the N-Cα bond. |
| ψ (Psi) | N-Cα-C-O | Describes the rotation around the Cα-C(methoxy) bond. |
Electronic Structure Analysis and Reactivity Descriptors
Beyond geometry, quantum chemical calculations provide a wealth of information about the electronic properties of a molecule. Analysis of the molecular orbitals and derived reactivity descriptors helps in understanding and predicting the chemical reactivity of this compound.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. nih.gov Studies on related aromatic amides have used DFT calculations to determine these values, finding HOMO-LUMO gaps typically in the range of 5 eV. eurjchem.comnih.gov
Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, and global hardness. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions. eurjchem.comresearchgate.net
Table 4: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)
| Property | Value (eV) | Description |
|---|---|---|
| E(HOMO) | -5.95 | Energy of the Highest Occupied Molecular Orbital. |
| E(LUMO) | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference indicating chemical stability. nih.gov |
| Ionization Potential (I) | 5.95 | Energy required to remove an electron (approximated as -E(HOMO)). |
| Electron Affinity (A) | 0.85 | Energy released when an electron is added (approximated as -E(LUMO)). |
| Global Hardness (η) | 2.55 | Resistance to change in electron distribution (ΔE / 2). |
Computational Chemistry and Theoretical Studies of N 1 Methoxy 2 Phenylethyl Acetamide
Theoretical NMR Spectroscopy
The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become an invaluable tool for the structural elucidation and verification of organic compounds. Among the various theoretical approaches, the Gauge-Independent Atomic Orbital (GIAO) method stands out as one of the most robust and widely utilized for calculating NMR shielding tensors. chemicalbook.combeilstein-journals.org This method, typically employed in conjunction with Density Functional Theory (DFT), offers a reliable way to obtain theoretical chemical shifts that can be compared with experimental data, thereby aiding in the assignment of complex spectra and the confirmation of molecular structures. chemicalbook.com
The GIAO approach is known to provide satisfactory chemical shifts for various nuclei, including ¹H and ¹³C, even for relatively large molecules. chemicalbook.com The accuracy of the GIAO calculations is, however, contingent on several factors, including the choice of the DFT functional (e.g., B3LYP), the basis set (e.g., 6-31G(d,p) or 6-311+G(2d,p)), and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). beilstein-journals.orgmdpi.com
The computational workflow for predicting the NMR spectrum of a molecule like N-(1-Methoxy-2-phenylethyl)acetamide using the GIAO method generally involves the following steps:
Geometry Optimization: The first step is to obtain a stable, low-energy conformation of the molecule. This is typically achieved through geometry optimization using a selected level of theory and basis set. beilstein-journals.org
Frequency Calculation: Following optimization, frequency calculations are performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
NMR Shielding Calculation: With the optimized geometry, the NMR shielding tensors are calculated using the GIAO method at a chosen level of theory and basis set, which may be the same as or different from that used for the geometry optimization. chemicalbook.com
Conversion to Chemical Shifts: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference standard, most commonly Tetramethylsilane (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of TMS calculated at the same level of theory. researchgate.net
While no specific published studies detailing the GIAO NMR chemical shift predictions for this compound were identified, the methodology described above is the standard approach that would be employed. The comparison between the theoretically predicted chemical shifts and experimentally obtained values is a powerful method for structural validation.
Detailed Research Findings
As of the latest literature search, specific research articles presenting a direct comparison of GIAO-calculated and experimental NMR data for this compound are not available. However, based on the established reliability of the GIAO method for similar organic molecules, a high degree of correlation between the theoretical and experimental values would be anticipated. chemicalbook.combeilstein-journals.org
To illustrate the expected outcome of such a study, the following data tables present hypothetical GIAO-predicted ¹H and ¹³C NMR chemical shifts for this compound. These tables are structured to represent the typical format of results from computational NMR studies. The atom numbering scheme used is provided in the accompanying molecular structure.
Illustrative Data: The following tables contain hypothetical data for illustrative purposes to demonstrate the expected results from a GIAO calculation.
Structure for Atom Numbering:
C1-Phenyl: Represents the phenyl ring attached to C1.
C-alpha & C-beta: In a more detailed numbering, C1 would be C-beta and C2 would be C-alpha relative to the phenyl group. For simplicity, a linear numbering is used here.
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound using the GIAO Method.
| Atom Number | Proton Description | Calculated Isotropic Shielding (σ_iso) (ppm) [Hypothetical] | Predicted Chemical Shift (δ) (ppm) [Hypothetical] |
| H on N | Amide Proton | 24.50 | 7.50 |
| H on C2 | Methine Proton | 27.20 | 4.80 |
| H's on C1 | Methylene (B1212753) Protons | 29.10, 29.30 | 2.90, 2.70 |
| H's on C3 | Acetyl Methyl Protons | 30.00 | 2.00 |
| H's on OCH3 | Methoxy (B1213986) Protons | 28.50 | 3.50 |
| Phenyl H's | Aromatic Protons | 24.80 - 25.30 | 7.20 - 7.70 |
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method.
| Atom Number | Carbon Description | Calculated Isotropic Shielding (σ_iso) (ppm) [Hypothetical] | Predicted Chemical Shift (δ) (ppm) [Hypothetical] |
| C4 | Carbonyl Carbon | 12.00 | 171.00 |
| C-ipso | Phenyl C attached to C1 | 47.00 | 136.00 |
| C-ortho | Phenyl C's ortho to C1 | 54.50 | 128.50 |
| C-meta | Phenyl C's meta to C1 | 55.00 | 128.00 |
| C-para | Phenyl C para to C1 | 56.50 | 126.50 |
| C2 | Methine Carbon | 125.00 | 58.00 |
| OCH3 | Methoxy Carbon | 127.00 | 56.00 |
| C1 | Methylene Carbon | 143.00 | 40.00 |
| C3 | Acetyl Methyl Carbon | 160.00 | 23.00 |
Chemical Reactivity and Transformation Pathways of N 1 Methoxy 2 Phenylethyl Acetamide
Hydrolytic Stability of the Amide Bond under Acidic and Basic Conditions
The amide bond in N-(1-Methoxy-2-phenylethyl)acetamide, like most secondary amides, is relatively stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, cleavage of this bond can be induced to yield 1-methoxy-2-phenylethylamine and acetic acid or its corresponding salt.
| Condition | Reagents | Products | General Reaction Rate |
| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 1-Methoxy-2-phenylethylammonium salt, Acetic acid | Slow |
| Basic | Strong base (e.g., NaOH, KOH), Water, Heat | 1-Methoxy-2-phenylethylamine, Carboxylate salt | Slow |
Reductive Transformations of the Amide Moiety (e.g., to Corresponding Amines)
The amide group of this compound can be reduced to the corresponding secondary amine, N-ethyl-1-methoxy-2-phenylethylamine. This transformation involves the complete removal of the carbonyl oxygen atom.
A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) . The reaction mechanism involves the initial nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. The resulting tetrahedral intermediate coordinates with the aluminum species. Subsequent elimination of an oxygen-aluminum species generates an iminium ion intermediate. A second hydride transfer to the iminium ion then yields the final secondary amine product. This reduction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Other reducing agents can also be employed for amide reduction, including other metal hydrides and catalytic hydrogenation, although the latter often necessitates harsh conditions of high pressure and temperature.
| Reagent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | N-Ethyl-1-methoxy-2-phenylethylamine |
Nucleophilic Substitution Reactions Involving the Amide Nitrogen
The nitrogen atom of the amide group in this compound is generally a weak nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. However, under certain conditions, it can participate in nucleophilic substitution reactions.
To enhance its nucleophilicity, the amide can be deprotonated using a strong base, such as sodium hydride (NaH) or an organolithium reagent, to form the corresponding amidate anion. This highly nucleophilic species can then react with various electrophiles. For instance, reaction with an alkyl halide would result in N-alkylation, converting the secondary amide into a tertiary amide. Similarly, reaction with an acyl chloride would lead to the formation of an imide.
It is important to note that O-alkylation or O-acylation can sometimes compete with N-substitution, depending on the reaction conditions and the nature of the electrophile.
Intramolecular Cyclization Reactions and Rearrangements
The structure of this compound, containing a β-phenylethylamine moiety, makes it a potential precursor for intramolecular cyclization reactions to form heterocyclic systems.
Formation of Cyclic Derivatives (e.g., Pyrrolidinones)
While the direct formation of pyrrolidinones from this compound is not a commonly reported transformation, analogous structures can undergo cyclization under specific conditions. For instance, if the phenyl ring were to be replaced with a suitable functional group that could be activated to accept a nucleophilic attack from the amide nitrogen or an enolate derived from the acetyl group, a pyrrolidinone ring system could potentially be formed. However, the primary intramolecular cyclization pathways for this compound involve the aromatic ring.
More relevant to the structure of this compound are reactions that lead to the formation of isoquinoline (B145761) derivatives. The Bischler-Napieralski and Pictet-Spengler reactions are classical examples of such transformations for β-arylethylamides.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of a 3,4-dihydroisoquinoline (B110456) derivative. For this compound, this would involve the formation of an intermediate nitrilium ion, which would then be attacked by the electron-rich phenyl ring.
Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a variation can occur with N-acyliminium ions. If the amide were to be converted to an N-acyliminium ion, subsequent intramolecular cyclization onto the phenyl ring could occur, yielding a tetrahydroisoquinoline derivative.
Mechanistic Investigations of Cyclization Processes (e.g., Radical Oxidative Cyclization)
Mechanistic investigations into intramolecular cyclizations often focus on understanding the nature of the key intermediates and the factors controlling regioselectivity and stereoselectivity. In the context of N-phenylethylamides, radical oxidative cyclization represents another potential pathway.
This type of reaction can be initiated by a one-electron oxidant, which can generate a radical cation from the electron-rich aromatic ring. Subsequent intramolecular attack by the amide oxygen or nitrogen could lead to the formation of a cyclic intermediate. The precise mechanism and the final product would depend on the specific oxidant used and the reaction conditions. Computational studies are often employed to model the transition states and intermediates in such complex cyclization processes to elucidate the reaction pathways.
Investigation of Reaction Intermediates and Transition States in Chemical Transformations
The study of reaction intermediates and transition states is crucial for understanding the mechanisms of the transformations discussed above. For instance, in the Bischler-Napieralski reaction, the key intermediate is believed to be a nitrilium ion. Spectroscopic techniques, such as NMR and IR, can be used to detect and characterize such transient species under controlled conditions.
In reductive transformations with LiAlH₄, the formation of an iminium ion intermediate is a critical step. Isotopic labeling studies can provide evidence for the proposed hydride transfer steps.
For intramolecular cyclization reactions, computational chemistry plays a significant role. Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of the reaction, identifying the structures and energies of transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, including the factors that determine the observed product distribution and stereochemistry. These theoretical investigations, when combined with experimental data, provide a comprehensive picture of the chemical reactivity of this compound.
Derivatization Strategies and Advanced Structure Property Relationships
Systematic Modifications of the Phenylethyl Substituent
The phenylethyl portion of the molecule is a primary target for modification, offering opportunities to alter electronic, steric, and stereochemical parameters.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the ring, potentially enhancing π-π stacking interactions and activating the ring towards electrophilic substitution. libretexts.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or halides (-F, -Cl, -Br), decrease the ring's electron density, which can influence receptor binding and metabolic stability. libretexts.orgmdpi.com The steric bulk of the substituent also plays a critical role, potentially introducing conformational constraints or providing new interaction points. rsc.org For instance, studies on N-phenylacetamide derivatives have shown that the type and position of substituents on the benzene (B151609) ring significantly affect the compound's activity. mdpi.com
The following interactive table summarizes the predicted effects of various substituents on the phenyl ring's properties.
| Substituent (X) | Position (ortho, meta, para) | Electronic Effect | Predicted Impact on Molecular Properties |
| -OCH₃ (Methoxy) | para | Electron-Donating (Resonance) | Increases electron density of the ring; potential H-bond acceptor. |
| -CH₃ (Methyl) | para | Electron-Donating (Inductive) | Increases hydrophobicity and steric bulk slightly. |
| -Cl (Chloro) | para | Electron-Withdrawing (Inductive) | Decreases ring electron density; increases lipophilicity. |
| -NO₂ (Nitro) | para | Strongly Electron-Withdrawing | Significantly decreases electron density; potential H-bond acceptor. |
| -CF₃ (Trifluoromethyl) | meta | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability. |
This table illustrates general principles of substituent effects on aromatic rings.
The α-carbon, the carbon atom bonded to both the nitrogen of the acetamide (B32628) and the methoxy group, is a chiral center. This gives rise to two enantiomers: (R)-N-(1-Methoxy-2-phenylethyl)acetamide and (S)-N-(1-Methoxy-2-phenylethyl)acetamide. Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment but can exhibit dramatically different behaviors in a chiral environment, such as interactions with biological receptors or enzymes. mdpi.comnih.gov
The spatial arrangement of the methoxy, phenyl, and acetamide groups around this chiral center is critical for molecular recognition. One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. nih.gov In drug discovery, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the synthesis and study of each individual enantiomer are essential to fully understand the structure-activity relationship. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds, which is crucial for evaluating their specific molecular interactions. iupac.orgrsc.org
Chemical Modifications on the Acetamide Backbone
The acetamide backbone provides further opportunities for modification, particularly at the methoxy group, which can influence the compound's reactivity and physicochemical characteristics. nih.gov
The methoxy group (-OCH₃) at the α-carbon is a key feature. Its replacement with other functional groups can significantly alter the molecule's properties, including polarity, hydrogen bonding capability, and metabolic stability.
Replacement with a Hydroxyl Group (-OH): Substituting the methoxy group with a hydroxyl group would introduce both a hydrogen bond donor and acceptor, potentially increasing polarity and water solubility. This change could also create new points of interaction with biological targets.
Replacement with Larger Alkoxy Groups (-OEt, -OPr): Increasing the size of the alkoxy group could enhance lipophilicity and introduce steric hindrance, which might influence binding affinity and selectivity.
Removal of the Methoxy Group: The complete removal of the methoxy group to yield N-(1-phenylethyl)acetamide would reduce the polarity and eliminate the chiral center at the alpha-carbon (if the starting material was racemic 1-phenylethylamine), simplifying the molecular structure but losing the specific interactions mediated by the ether oxygen. nih.gov
The reactivity of the acetamide group itself is largely defined by the carbonyl (C=O) and the adjacent amine group. patsnap.com While the α-methoxy group is relatively stable, its electronic influence can subtly affect the properties of the amide bond. Altering this group provides a strategy to fine-tune the molecule's characteristics.
The following interactive table compares the potential influence of different functional groups at the α-position.
| Functional Group | Hydrogen Bonding | Polarity | Steric Bulk | Potential Influence on Reactivity |
| -OCH₃ (Methoxy) | Acceptor | Moderate | Small | Electron-withdrawing inductive effect. |
| -OH (Hydroxyl) | Donor & Acceptor | High | Small | May alter metabolic pathways. |
| -OC₂H₅ (Ethoxy) | Acceptor | Moderate | Medium | Increases lipophilicity and steric hindrance. |
| -H (Hydrogen) | None | Low | Minimal | Removes chirality and polar interaction point. |
This table provides a qualitative comparison of how different α-substituents could modify the molecule's properties.
Enantiomeric Purity and its Influence on Molecular Interactions
Chirality, or the "handedness" of a molecule, is a fundamental property that governs molecular interactions in biological systems. mdpi.com For a chiral compound like N-(1-Methoxy-2-phenylethyl)acetamide, the enantiomeric purity—the measure of how much one enantiomer is present in a mixture compared to the other—is of paramount importance. nih.gov
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral molecule. nih.gov A sample with high enantiomeric purity (a high enantiomeric excess, or ee) allows for the unambiguous study of the interactions of a single stereoisomer. In contrast, a racemic mixture (a 50:50 mix of both enantiomers) can produce confounding results, as the observed biological or chemical effect is an average of the activities of both enantiomers. nih.gov The study of chiral recognition is key to understanding these processes and designing bioactive compounds. nih.gov
The differential interaction of enantiomers can be dramatic. For example, one enantiomer might act as a potent therapeutic agent, while its mirror image could be inactive or even toxic. nih.gov Therefore, controlling and determining the enantiomeric purity of this compound and its derivatives is a critical step in establishing a clear and reliable structure-property relationship.
Analytical Methodologies for Purity and Stereochemical Control
Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chiral chromatography is the cornerstone for the analysis of enantiomeric compounds like N-(1-Methoxy-2-phenylethyl)acetamide. gcms.cz This technique utilizes a chiral environment, most commonly a chiral stationary phase (CSP), to facilitate the differential interaction of enantiomers, leading to their separation. nih.gov The direct separation of enantiomers on a CSP is now the method of choice in academic and industrial laboratories. chromatographyonline.comcsfarmacie.cz
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomeric compounds. gcms.czchromatographyonline.com The method employs capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) macromolecules are added to common stationary phases, creating a chiral environment that enables the resolution of enantiomers. gcms.cz
For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The selection of the appropriate chiral column is critical for achieving separation. Different cyclodextrin-based phases exhibit varying selectivities for different classes of compounds.
Table 1: Common Chiral Stationary Phases for Gas Chromatography
| Stationary Phase Name | Selector Type | Common Applications |
|---|---|---|
| Rt-βDEXsa | Derivatized β-cyclodextrin | General purpose for a wide range of chiral compounds |
| Rt-βDEXse | Derivatized β-cyclodextrin | Separation of optical isomers, including styrene (B11656) oxide and camphor (B46023) gcms.cz |
The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of pharmaceutical compounds. nih.govchromatographyonline.com It offers broad applicability and a wide variety of commercially available chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are particularly popular due to their powerful enantioseparation capabilities. nih.govmdpi.com
The separation of the enantiomers of this compound would involve selecting an appropriate CSP and mobile phase. The choice of mobile phase elution mode—normal-phase, reversed-phase, or polar organic—is critical for optimizing the separation. nih.gov
Normal-Phase Mode: Typically uses non-polar solvents like n-hexane mixed with a polar modifier such as ethanol (B145695) or isopropanol. nih.gov
Polar Organic Mode: Employs pure polar organic solvents like methanol (B129727), ethanol, or acetonitrile, which can offer advantages such as short analysis times and sharp peaks. nih.gov
Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like methanol or acetonitrile.
The interaction between the analyte, the CSP, and the mobile phase governs the separation. For polysaccharide-based CSPs, interactions such as hydrogen bonding, dipole-dipole, and π-π interactions contribute to chiral recognition. chiraltech.com
Table 2: Representative Chiral HPLC Columns and Elution Modes
| Column Name | Selector Type | Typical Elution Modes |
|---|---|---|
| Lux Cellulose-1 | Cellulose derivative | Normal-Phase, Polar Organic nih.gov |
| Lux Amylose-2 | Amylose derivative | Normal-Phase, Polar Organic nih.gov |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal-Phase, Polar Organic, Reversed-Phase nih.gov |
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater amounts than the other. Following successful separation by chiral chromatography (GC or HPLC), the ee can be calculated directly from the chromatogram.
The calculation is based on the relative peak areas of the two enantiomers (assuming the response factor is the same for both). The formula is as follows:
% ee = ( |Area₁ - Area₂| / (Area₁ + Area₂) ) x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess. This indirect method typically involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric ratio of the original sample. units.it
Standard Chromatographic Purification Methods (e.g., Column Chromatography, Thin-Layer Chromatography)
Before subjecting a compound to chiral separation, it is often necessary to purify the crude product to remove impurities from the synthesis. Standard chromatographic methods are employed for this purpose.
Column Chromatography: This is a fundamental purification technique in organic synthesis. The crude this compound would be dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. iucr.org A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. iucr.org Compounds separate based on their differential adsorption to the stationary phase. The desired compound is collected in fractions as it elutes from the column.
Thin-Layer Chromatography (TLC): TLC is a rapid, versatile, and cost-efficient technique used primarily for monitoring the progress of a reaction and determining the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample separate. The position of the compounds is visualized, often using UV light, and quantified by the retention factor (Rf) value. nih.gov
Table 3: Hypothetical TLC Analysis of Crude this compound
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
|---|---|---|
| Starting Material (e.g., Amine) | 0.15 | UV active |
| This compound | 0.40 | UV active |
Recrystallization and Distillation for Compound Purification
Beyond chromatography, other classical techniques are vital for purification.
Recrystallization: This method is used for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration.
Distillation: Distillation is a primary method for purifying liquids or low-melting solids based on differences in their boiling points. For a compound like this compound, which may have a relatively high boiling point, vacuum distillation (distillation under reduced pressure) is often employed. google.com Lowering the pressure reduces the boiling point, allowing the compound to be distilled at a lower temperature and minimizing the risk of thermal decomposition. google.com The process involves heating the liquid to its boiling point, condensing the vapor, and collecting the purified liquid (distillate). google.com
Broader Academic Context and Future Research Trajectories
N-(1-Methoxy-2-phenylethyl)acetamide as a Chiral Synthon in Complex Molecule Synthesis
Chiral synthons, or building blocks, are fundamental to the construction of complex, enantiomerically pure molecules, particularly in the pharmaceutical and materials science industries. This compound, possessing a key stereocenter, serves as a valuable precursor in organic synthesis. Its structure combines a robust amide linkage with a chiral 1-methoxy-2-phenylethyl moiety, making it an important intermediate for assembling more elaborate molecular architectures.
The utility of related phenylethylamine derivatives in synthesis is well-documented. For instance, novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs have been synthesized from 1-phenylethylamine (B125046) and substituted phenols. nih.gov These compounds have been investigated for various biological activities, indicating that the N-(1-phenylethyl)acetamide scaffold is a promising template for drug discovery. nih.gov The introduction of a methoxy (B1213986) group at the α-position, as in this compound, further modifies its steric and electronic properties, offering unique opportunities for stereoselective transformations. Research in this area focuses on leveraging the inherent chirality of this synthon to control the stereochemistry of subsequent reactions, thereby enabling the efficient synthesis of target molecules with high optical purity.
Methodological Advancements in Asymmetric Synthesis and Biocatalysis
The efficient synthesis of chiral amides like this compound is a significant goal in organic chemistry. nih.gov Traditional methods for amide bond formation often lack stereocontrol and can be unsustainable, requiring harsh reagents and producing significant waste. nih.gov Consequently, there is a strong drive towards developing novel asymmetric and biocatalytic methods. nih.govrsc.org
Asymmetric Catalysis: Recent breakthroughs in asymmetric catalysis offer powerful tools for the enantioselective synthesis of chiral molecules. francis-press.comfrontiersin.org Transition-metal catalysis, organocatalysis, and combined approaches have been successfully employed to construct chiral C-N bonds with high efficiency and selectivity. francis-press.com For example, a recently developed method utilizes an achiral rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction for the N-alkylation of primary amides, yielding chiral amides with excellent enantioselectivity under mild conditions. nih.gov Such innovative strategies represent the frontier of chiral amide synthesis and could be applied to produce enantiopure this compound.
Biocatalysis: Biocatalysis has emerged as a green and highly selective alternative to conventional chemical synthesis. rsc.org Enzymes, operating under mild, aqueous conditions, can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity. rsc.orgjocpr.com For amide synthesis, hydrolases (such as lipases and proteases) and ligases are particularly relevant. jocpr.commanchester.ac.uk Lipase-catalyzed kinetic resolutions, for instance, have been used on an industrial scale to resolve racemic amines by selectively acylating one enantiomer. rsc.org A key advancement is the integration of biocatalysis with chemocatalysis in one-pot reactions. nih.gov This synergistic approach combines the selectivity of enzymes with the broad applicability of metal catalysts, enabling novel and efficient routes to complex chiral amides. nih.gov
| Methodological Approach | Key Features | Potential Application to this compound |
| Asymmetric Metal Catalysis | High turnover, broad substrate scope. Example: Rh/chiral squaramide co-catalysis for N-H insertion. nih.gov | Enantioselective synthesis from a primary amide and a corresponding precursor. |
| Organocatalysis | Metal-free, environmentally benign, unique reactivity. francis-press.com | Asymmetric functionalization of the amide backbone or precursor molecules. |
| Biocatalytic Kinetic Resolution | High enantioselectivity, mild reaction conditions. Example: Lipase-catalyzed acylation of a racemic amine. rsc.org | Separation of racemic 1-methoxy-2-phenylethylamine before amide formation. |
| Chemoenzymatic Synthesis | Combines the advantages of both chemical and biological catalysis in a single vessel. nih.gov | One-pot synthesis from nitrile precursors via enzymatic hydration followed by chemical coupling. nih.gov |
Future Directions in Computational Modeling and Spectroscopic Characterization for Amide Systems
Understanding the three-dimensional structure and dynamic behavior of chiral amides is crucial for predicting their reactivity and interactions. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational modeling to probe these molecular properties with greater precision.
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the conformational landscapes, electronic structures, and spectroscopic properties of molecules. rsc.orgbohrium.com For chiral amides, computational models can be used to:
Predict stable conformers and the energy barriers for rotation around the amide C-N bond and other single bonds. acs.org
Calculate theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data. bohrium.com
Simulate chiroptical properties like circular dichroism (CD) spectra, which is essential for determining the absolute configuration of chiral molecules. rsc.org
Future advancements will likely involve the use of more accurate and efficient computational methods, including machine learning and artificial intelligence, to handle larger and more complex amide systems and to predict their properties with even greater accuracy. mdpi.com
Spectroscopic Characterization: Spectroscopic techniques provide the experimental data necessary to validate and refine computational models.
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of atoms, helping to elucidate the preferred conformations of flexible molecules like this compound in solution. acs.org
Infrared (IR) Spectroscopy: The position of the amide I band (C=O stretch) in the IR spectrum is sensitive to the local environment and hydrogen bonding, offering insights into intermolecular interactions. nist.gov
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for studying chiral molecules. They provide information on the stereochemistry and conformation of chiral centers.
The future in this area lies in the development of in-situ and time-resolved spectroscopic methods to study the dynamic behavior of amide systems during chemical reactions, providing a deeper understanding of reaction mechanisms and stereocontrol.
Theoretical Contributions to Understanding Amide Chemistry and Chirality in Chemical Systems
The amide bond is one of the most fundamental functional groups in chemistry and biology, yet its nuanced behavior continues to be a subject of theoretical investigation. The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system, leads to a significant rotational barrier and the possibility of cis-trans isomerism. rsc.org
Chirality in Amide Systems: Chirality in molecules like this compound arises from the tetrahedral stereocenter. However, amides can also exhibit other forms of chirality. For example, restricted rotation around single bonds can lead to atropisomerism, where different conformers are stable and isolable as distinct enantiomers. acs.org Theoretical studies contribute to understanding the fundamental origins of these chiral phenomena by exploring:
Stereoelectronic Effects: Analyzing how the spatial arrangement of orbitals influences the stability and reactivity of different conformations.
Non-covalent Interactions: Quantifying the roles of hydrogen bonding, van der Waals forces, and π-stacking in dictating the preferred three-dimensional structures of amide-containing molecules. nih.gov
Memory of Chirality: Investigating phenomena where the chirality of a starting material is "remembered" through a reactive intermediate that is formally achiral, allowing for the asymmetric synthesis of products without an external chiral catalyst. acs.org
Future theoretical work will likely focus on developing more comprehensive models that can accurately predict the behavior of complex amide systems in various environments, from the gas phase to solution and biological interfaces. This deeper understanding of the interplay between amide bond characteristics and chirality will be instrumental in designing new functional molecules, catalysts, and materials.
Q & A
Basic: What are the standard synthetic routes for preparing N-(1-Methoxy-2-phenylethyl)acetamide, and what analytical techniques confirm its purity and structure?
Methodological Answer:
Synthesis typically involves enzymatic resolution or acid-catalyzed amidation. For enantiomerically pure forms, enzymatic methods using Novozym 435 (a lipase) with Ru-complex catalysts and Na₂CO₃ as a base yield high enantiomeric excess (>99% ee) after recrystallization in pentane . Alternative routes include refluxing amines (e.g., 2-methoxy-benzylamine) with acetic acid in ethanol, followed by filtration and recrystallization .
Analytical Characterization:
Basic: How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantioselective enzymes (e.g., Novozym 435) or transition-metal complexes (Ru) to favor one enantiomer .
- Recrystallization : Solvent selection (e.g., pentane) enhances diastereomeric resolution .
- Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess during reaction progression .
Advanced: How to resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
Validate Computational Models : Compare density functional theory (DFT)-predicted NMR shifts with experimental data using software like Gaussian or ORCA. Adjust basis sets (e.g., B3LYP/6-311++G**) for accuracy .
Re-examine Experimental Conditions : Ensure solvent suppression (e.g., DMSO-d₆ vs. CDCl₃) does not obscure peaks. For XRD, refine models using SHELXL .
Cross-validate : Use multiple techniques (e.g., FTIR for functional groups, XRD for spatial conformation) to confirm discrepancies .
Advanced: How to systematically evaluate pharmacological activity against structural analogs?
Methodological Answer:
-
In Vitro Assays :
-
In Silico Docking : Use AutoDock Vina to compare binding affinities with targets (e.g., SARS-CoV-2 protease in ).
-
ADMET Profiling : Assess permeability (Caco-2 cells), toxicity (MTT assay ), and metabolic pathways (hepatic microsomes) .
Basic: What safety precautions are necessary during handling?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Methodologies for crystal structure and intermolecular interaction analysis
Methodological Answer:
- Single-Crystal XRD : Refine using SHELX suite to identify hydrogen bonds (e.g., C–H⋯O interactions) and π-π stacking .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 2D fingerprint plots) using CrystalExplorer .
- Thermal Analysis : DSC/TGA to study phase transitions and stability .
Basic: Common by-products and impurity removal strategies
Methodological Answer:
-
By-products : Unreacted amines (e.g., 2-phenylethylamine) or acetylated side products.
-
Purification :
Advanced: Designing experiments for metabolic pathway investigation
Methodological Answer:
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor .
- Analytical Workflow :
- Quenching : Acetonitrile to halt reactions.
- LC-MS/MS : Identify metabolites (e.g., hydroxylated or demethylated products) .
- Kinetic Analysis : Calculate metabolic clearance (CL_int) using Michaelis-Menten plots.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
